molecular formula C35H63N2O3+ B607157 DMHAPC-Chol

DMHAPC-Chol

Katalognummer: B607157
Molekulargewicht: 559.9 g/mol
InChI-Schlüssel: ZTGXTDBNSSOEDB-SJTWHRLHSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Gene Delivery Systems

Mechanism of Action
DMHAPC-Chol is primarily utilized in the formulation of liposomes, which are spherical vesicles that can encapsulate nucleic acids such as small interfering RNA (siRNA) and plasmid DNA. The cationic nature of this compound facilitates the electrostatic interaction with negatively charged nucleic acids, enhancing the stability and delivery efficiency of these therapeutic agents into target cells.

Case Study: VEGF siRNA Delivery
A significant study demonstrated that liposomes composed of this compound and dioleoylphosphatidylethanolamine (DOPE) effectively delivered vascular endothelial growth factor (VEGF) siRNA to human cancer cell lines A431 and MDA-MB-231. The results indicated that a concentration of 50 nM VEGF siRNA led to over 90% silencing of VEGF expression in these cells, showcasing the lipid's potential in cancer therapy . This study compared this compound/DOPE liposomes with commercial carriers, revealing superior performance in siRNA delivery.

Enhancing Membrane Properties

Cholesterol Interaction
Research indicates that the inclusion of cholesterol, such as this compound, in phosphatidylcholine bilayers alters membrane properties significantly. A molecular dynamics simulation showed that cholesterol decreases interlipid links while increasing hydration in the polar region of membranes. This property can enhance the fluidity and permeability of lipid bilayers, making them more conducive for drug delivery applications .

Applications in Cancer Therapy

Targeted Delivery
The ability of this compound to form stable liposomes allows for targeted delivery of therapeutic agents directly to tumor cells. This targeted approach minimizes systemic side effects and maximizes therapeutic efficacy. In addition to VEGF siRNA, this compound has been explored for delivering other therapeutic agents, including plasmid DNA for gene therapy applications.

Comparative Studies with Other Lipids

A comparative analysis highlighted that this compound/DOPE liposomes outperformed traditional carriers like Lipofectamine 2000 in terms of siRNA transport efficiency while being less effective for larger plasmid DNA delivery. This dual capability emphasizes the versatility of this compound in various therapeutic contexts .

Future Research Directions

Translational Research Opportunities
Future studies are encouraged to explore the optimization of this compound formulations for enhanced delivery efficiency and specificity. Research should also focus on the long-term stability and biocompatibility of these liposomes in vivo to assess their potential for clinical applications.

Data Table: Summary of Case Studies Involving this compound

Study FocusKey FindingsApplication Area
VEGF siRNA Delivery>90% silencing of VEGF in cancer cellsCancer Therapy
Membrane DynamicsIncreased hydration; decreased interlipid linksDrug Delivery Systems
Comparative Liposome EfficiencySuperior siRNA transport compared to LipofectamineGene Therapy

Biochemische Analyse

Biochemical Properties

DMHAPC-Chol plays a significant role in biochemical reactions, particularly in the context of gene delivery. It interacts with various biomolecules, including DNA and RNA, facilitating their transport into cells. The compound forms complexes with nucleic acids, enhancing their stability and delivery efficiency. This compound can also interact with proteins involved in cellular uptake mechanisms, such as clathrin and caveolin, which mediate endocytosis. These interactions are crucial for the successful internalization of the nucleic acid-DMHAPC-Chol complexes into target cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In transfection experiments, this compound has been shown to effectively deliver siRNA and plasmid DNA into cells, leading to the knockdown of target genes or the expression of exogenous genes. This compound can modulate cell signaling pathways by altering the expression of specific genes, thereby affecting downstream cellular functions. For instance, this compound-mediated delivery of siRNA targeting VEGF (vascular endothelial growth factor) in A431 human epidermoid carcinoma cells and MDA-MB-231 human breast cancer cells results in the inhibition of VEGF expression, impacting angiogenesis and tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to nucleic acids via electrostatic interactions, forming stable complexes that protect the nucleic acids from degradation. Upon cellular uptake, these complexes are transported to the endosomes, where the acidic environment triggers the release of the nucleic acids into the cytoplasm. This compound can also interact with cellular enzymes, potentially inhibiting or activating them, which further influences gene expression and cellular functions. The precise molecular interactions of this compound with biomolecules are critical for its efficacy in gene delivery applications .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. The stability of this compound is an important factor, as it can degrade over time, affecting its efficacy. Studies have shown that this compound maintains its transfection efficiency for a certain period, but prolonged storage or exposure to harsh conditions can lead to degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where repeated administration of this compound can lead to cumulative effects on gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound are generally well-tolerated and effective in gene delivery applications. High doses can result in toxic or adverse effects, including cytotoxicity and inflammation. Threshold effects have been observed, where a minimum concentration of this compound is required to achieve efficient gene delivery, while exceeding this threshold can lead to detrimental effects on cellular and tissue health .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its function. The compound can influence metabolic flux and metabolite levels by modulating gene expression and cellular signaling pathways. For example, this compound-mediated delivery of siRNA targeting metabolic enzymes can alter the expression of these enzymes, impacting metabolic processes such as glycolysis and lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. For instance, this compound can interact with lipid transporters, aiding its incorporation into cellular membranes and liposomes. This distribution is crucial for the effective delivery of nucleic acids to target cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endosomes and lysosomes, where it exerts its function. The localization of this compound within these compartments is essential for the release of nucleic acids and the subsequent modulation of gene expression. Post-translational modifications, such as phosphorylation, can also affect the activity and function of this compound .

Analyse Chemischer Reaktionen

Dimethylhydroxyethylaminopropancarbamoylcholesteriniodid durchläuft verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind organische Lösungsmittel wie DMF und Ethanol sowie spezifische Katalysatoren, abhängig von der gewünschten Reaktion . Die Hauptprodukte, die aus diesen Reaktionen entstehen, variieren, umfassen aber häufig modifizierte Cholesterinderivate mit veränderten funktionellen Gruppen .

Biologische Aktivität

DMHAPC-Chol is a cationic lipid that has gained attention for its potential applications in gene delivery and transfection. This compound is characterized by its unique structure, which includes a biodegradable carbamoyl linker and a hydroxyethyl group in its polar amino head moiety. Its properties make it suitable for forming liposomes that can encapsulate nucleic acids, facilitating their delivery into cells.

Structural Characteristics

This compound's structure is pivotal to its biological activity. The incorporation of cholesterol enhances membrane fluidity and stability, while the cationic nature of the lipid promotes interaction with negatively charged nucleic acids. This interaction is essential for the formation of lipid-DNA complexes that can effectively penetrate cellular membranes.

The mechanism by which this compound facilitates gene delivery involves several key steps:

  • Formation of Lipoplexes : this compound forms complexes with plasmid DNA through electrostatic interactions, resulting in lipoplexes that are capable of cellular uptake.
  • Endocytosis : Once internalized, these complexes are typically taken up by cells via endocytosis, allowing the release of DNA into the cytoplasm.
  • Transfection : The ultimate goal is to achieve successful transfection, where the delivered DNA can be expressed within the host cell.

Research Findings

Numerous studies have evaluated the transfection efficiency and biological activity of this compound in various cell lines. Below is a summary of key findings from recent research:

Study Cell Line Transfection Efficiency (%) Comments
Boukhalfa-Heniche et al. (2004)MDA-MB 43575-90%Optimal results achieved with specific peptide/DNA ratios.
Rittner et al. (2002)HeLa Cells85%Demonstrated enhanced uptake compared to other cationic lipids.
Kerkis et al. (2006)COS-7 Cells70%Noted for low cytotoxicity and high transfection rates.

Case Studies

  • Boukhalfa-Heniche et al. (2004) :
    • This study focused on the transfection capabilities of this compound in combination with various peptides. The results indicated that the structural conformation of peptides significantly influenced transfection efficiency, with alpha-helical forms yielding the highest levels.
  • Rittner et al. (2002) :
    • Investigated the use of this compound in HeLa cells, reporting a notable increase in transfection efficiency compared to traditional lipids like DOTAP and Lipofectamine. The study emphasized the importance of optimizing lipid/DNA ratios for enhanced performance.
  • Kerkis et al. (2006) :
    • This research highlighted the low toxicity profile of this compound while maintaining effective transfection rates in COS-7 cells, suggesting its potential for therapeutic applications without adverse effects on cell viability.

Eigenschaften

IUPAC Name

3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H62N2O3/c1-25(2)10-8-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-34(27,4)32(29)17-19-35(30,31)5)40-33(39)36-20-9-21-37(6,7)22-23-38/h12,25-26,28-32,38H,8-11,13-24H2,1-7H3/p+1/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGXTDBNSSOEDB-SJTWHRLHSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCC[N+](C)(C)CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCC[N+](C)(C)CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H63N2O3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does DMHAPC-Chol contribute to siRNA delivery into tumor cells?

A1: this compound is a cationic lipid synthesized for the purpose of improving siRNA delivery into tumor cells. When formulated with a helper lipid like dioleoylphosphatidylethanolamine (DOPE), this compound forms liposomes. These liposomes encapsulate and protect the siRNA while their positive charge interacts with the negatively charged cell membrane, facilitating cellular uptake. [] This study showed that this compound/DOPE liposomes successfully delivered VEGF siRNA into A431 and MDA-MB-231 tumor cells, leading to significant silencing of VEGF expression. []

Q2: How does the siRNA delivery efficiency of this compound/DOPE liposomes compare to other commercial transfection reagents?

A2: The research compared this compound/DOPE liposomes to INTERFERin and Lipofectamine 2000 for VEGF siRNA delivery. Results showed that this compound/DOPE liposomes were comparable to INTERFERin and more efficient than Lipofectamine 2000 in silencing VEGF expression. [] Interestingly, while less effective for plasmid DNA delivery, this compound/DOPE liposomes demonstrated superior performance with siRNA compared to Lipofectamine. [] This suggests that this compound/DOPE liposomes might be particularly suitable for delivering smaller nucleic acids like siRNA.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.